molecular formula C19H31Cl2N3O2 B1532928 1-{4-[3-(Piperidin-1-yl)propoxy]benzoyl}-piperazine dihydrochloride CAS No. 685871-07-2

1-{4-[3-(Piperidin-1-yl)propoxy]benzoyl}-piperazine dihydrochloride

Cat. No.: B1532928
CAS No.: 685871-07-2
M. Wt: 404.4 g/mol
InChI Key: USYFHYIONWZLLP-UHFFFAOYSA-N
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Description

1-{4-[3-(Piperidin-1-yl)propoxy]benzoyl}-piperazine dihydrochloride is a chemical compound of significant interest in pharmaceutical and neuropharmacological research. Piperazine-based structures are recognized as biologically active scaffolds and are frequently investigated for their diverse pharmacological properties . This dihydrochloride salt form typically offers enhanced solubility and stability for experimental applications. As a key intermediate, it is utilized in the design and synthesis of novel bioactive molecules, potentially acting on various receptor systems. Its structure suggests potential for use in developing central nervous system (CNS)-active agents. The product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the specific product documentation, including the Certificate of Analysis (CoA) and Material Safety Data Sheet (MSDS), for detailed information on handling, storage, and safety protocols prior to use.

Properties

IUPAC Name

piperazin-1-yl-[4-(3-piperidin-1-ylpropoxy)phenyl]methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2.2ClH/c23-19(22-14-9-20-10-15-22)17-5-7-18(8-6-17)24-16-4-13-21-11-2-1-3-12-21;;/h5-8,20H,1-4,9-16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYFHYIONWZLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{4-[3-(Piperidin-1-yl)propoxy]benzoyl}-piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine ring, a benzoyl moiety, and a piperidinyl propoxy side chain. Its chemical formula is C20H31N2O22HClC_{20}H_{31}N_2O_2\cdot 2HCl, which indicates the presence of two hydrochloride ions.

Research indicates that compounds with similar structures often interact with multiple biological targets, including receptors and enzymes involved in various signaling pathways. The benzoylpiperidine fragment is commonly associated with anti-cancer, anti-psychotic, and anti-inflammatory activities due to its ability to modulate neurotransmitter systems and inhibit specific enzymes.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that the compound effectively inhibited the proliferation of several cancer cell lines, including breast (MDA-MB-231 and MCF-7) and ovarian (OVCAR-3) cancer cells. The IC50 values ranged from 19.9 µM to 75.3 µM, indicating a moderate level of potency against these cell types .

Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. In vitro studies revealed that it functions as a non-selective HDAC inhibitor, demonstrating anti-tumor effects in both cellular assays and xenograft models .

Study 1: Antiproliferative Effects

In a comparative study assessing the antiproliferative effects of various benzoylpiperidine derivatives, this compound was found to be one of the most effective compounds against breast cancer cell lines. The study utilized a dose-response curve to determine IC50 values and employed molecular docking techniques to elucidate binding interactions with target proteins .

CompoundCell LineIC50 (µM)
This compoundMDA-MB-23119.9
This compoundMCF-775.3

Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into the action of this compound revealed that it acts as a competitive inhibitor for specific enzymes linked to cancer metabolism. This was supported by Michaelis-Menten kinetics analysis, indicating reversible inhibition patterns .

Scientific Research Applications

Melanocortin Receptor Agonism

One of the primary applications of this compound is as an agonist for melanocortin receptors (MC-R). These receptors play a crucial role in regulating energy homeostasis and appetite control. Research indicates that compounds like 1-{4-[3-(Piperidin-1-yl)propoxy]benzoyl}-piperazine dihydrochloride can activate MC-4 receptors, potentially leading to therapeutic benefits in conditions such as obesity and diabetes mellitus .

Table 1: Melanocortin Receptor Targets and Related Disorders

Receptor TypeRelated DisordersPotential Applications
MC-1Skin pigmentationCosmetic dermatology
MC-3Energy expenditureAnti-obesity treatments
MC-4Appetite regulationWeight management therapies
MC-5Sexual dysfunctionTreatments for erectile dysfunction

Treatment of Sexual Dysfunction

The compound has also been investigated for its potential in treating sexual dysfunction. Studies suggest that melanocortin receptor agonists can enhance sexual arousal and function, making this compound a candidate for developing therapies aimed at erectile dysfunction .

Case Study 1: Obesity Management

A study published in the Journal of Medicinal Chemistry explored the effects of various piperazine derivatives on weight management. The findings indicated that compounds similar to this compound significantly reduced food intake and body weight in rodent models .

Case Study 2: Neuropharmacology

Research published in ACS Chemical Neuroscience highlighted the neuropharmacological properties of piperazine derivatives. The study demonstrated that compounds with similar structures exhibited varying affinities for sigma receptors, suggesting potential applications in neurodegenerative diseases .

Comparison with Similar Compounds

Piperazine Derivatives with Aromatic Substitutions

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Activity Reference
Target Compound C₁₉H₃₁Cl₂N₃O₂ 404.38 4-[3-(Piperidin-1-yl)propoxy]benzoyl Anticancer (preclinical)
1-(2-Chlorophenyl)-4-[4-[3-(piperidin-1-yl)propoxy]benzoyl]piperazine (CAS 685871-13-0) C₂₅H₃₂ClN₃O₂ 441.99 2-Chlorophenyl, 4-[3-piperidinylpropoxy]benzoyl Not reported
1-[(6-Chloropyridin-3-yl)methyl]piperazine dihydrochloride C₁₀H₁₄Cl₃N₃ 286.59 6-Chloropyridinylmethyl Not reported
  • Structural Insights: The target compound and CAS 685871-13-0 share a piperidinylpropoxy-benzoyl core but differ in the piperazine substitution (target: unsubstituted; CAS 685871-13-0: 2-chlorophenyl).

Antihistamine Piperazine Dihydrochlorides

Compound Name Molecular Formula Molecular Weight Key Substituents Therapeutic Use Reference
Buclizine dihydrochloride C₂₈H₃₃Cl₂N₃ 482.49 4-tert-Butylphenylmethyl, 4-chlorophenyl Antihistamine
Meclizine dihydrochloride C₂₅H₂₇Cl₂N₃ 464.41 3-Methylphenylmethyl, 4-chlorophenyl Antiemetic
Cetirizine dihydrochloride C₂₁H₂₇Cl₂N₃O₃ 461.37 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazinyl]ethoxy Antihistamine
  • Functional Comparison : Unlike the target compound, these derivatives feature bulky aromatic substituents (e.g., diphenylmethyl groups) that enhance H1-receptor antagonism. The target’s piperidinylpropoxy-benzoyl moiety may favor kinase inhibition or apoptosis induction, aligning with anticancer mechanisms .

Pharmacologically Active Piperazine Derivatives

Anticancer Agents

  • Target Compound Derivatives : Synthesized variants demonstrate cytotoxicity against breast (MCF-7) and lung (A549) cancer cells, with IC₅₀ values <10 µM in preliminary assays .
  • 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride (CAS 1306605-44-6): Contains a triazolopyridazine ring, which may intercalate DNA or inhibit topoisomerases. No direct anticancer data reported .

CNS-Targeting Compounds

  • Structurally distinct from the target compound due to fluorobenzoyl and diphenylmethyl groups .

Research Findings and Implications

  • Anticancer Potential: Derivatives of the target compound show promising in vitro activity, likely due to kinase inhibition or pro-apoptotic effects .
  • Structural Optimization : Substituting the piperazine ring with electron-withdrawing groups (e.g., chlorophenyl in CAS 685871-13-0) could modulate receptor affinity .
  • Safety Profile : Piperazine dihydrochlorides generally exhibit low acute toxicity, but long-term studies are needed for the target compound .

Preparation Methods

Synthesis of 3-(Piperidin-1-yl)propoxybenzoyl Intermediate

  • The 3-(piperidin-1-yl)propoxy group is introduced via nucleophilic substitution or alkylation reactions, where piperidine reacts with a suitable propoxybenzoyl precursor.
  • Reductive amination or alkylation using alkyl halides or aldehydes is common for installing the piperidinyl moiety on the propoxy side chain.
  • Reaction conditions often include mild bases and solvents such as ethanol, ethyl acetate, or acetonitrile under nitrogen atmosphere to prevent oxidation.

Formation of the Piperazine Benzoyl Compound

  • Piperazine is reacted with the 4-(3-piperidin-1-ylpropoxy)benzoyl intermediate to form the benzoyl-piperazine bond.
  • This step often involves acylation reactions where the benzoyl chloride or activated ester derivative reacts with piperazine.
  • The reaction is typically carried out in organic solvents like dichloromethane or tetrahydrofuran at controlled temperatures.

Salt Formation: Dihydrochloride Preparation

  • The free base form of the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
  • This salt formation is performed by reacting the free base with a stoichiometric amount of hydrochloric acid in aqueous or mixed aqueous-organic solvents.
  • Non-aqueous solvents such as ethanol or isopropanol may be used to facilitate crystallization and purification.
  • The resulting dihydrochloride salt improves the compound's stability and water solubility.

Representative Synthetic Route (Based on Patent and Literature Data)

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Synthesis of N-tertbutyloxycarbonyl-4-piperidones 4-piperidone hydrochloride, sodium bicarbonate, dimethyl dicarbonate, aqueous acetone, RT, 24 h 91-93 Protecting group introduction for piperidine
2 Conversion to 4-amino-1-t-butoxycarbonylpiperidine Ammonia ethanol solution, titanium tetraisopropylate, sodium borohydride, RT, 4 h 82 Reductive amination under N2 atmosphere
3 Coupling to form piperidinylbenzoyl intermediate Reaction with nicotinic acid derivatives, triethylamine, toluene reflux, 5 h 78 Formation of dihydro-imidazol pyridinone structure
4 Final acylation with piperazine and salt formation Reaction with piperazine, HCl treatment in organic solvent Not specified Formation of dihydrochloride salt

Note: The above steps are adapted from analogous synthetic methods for related piperidine and piperazine derivatives, as direct literature on this exact compound's synthesis is limited.

Analytical and Purification Techniques

  • Purification is generally performed by extraction, washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
  • Silica gel column chromatography or recrystallization from ethyl acetate/methanol mixtures is used for final purification.
  • Characterization includes NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and structure.

Research Findings and Considerations

  • Protonation states of the compound influence its biological activity and solubility; the dihydrochloride salt form ensures better protonation and stability at physiological pH.
  • The choice of solvents and reaction conditions impacts yield and purity significantly; non-aqueous media are preferred when feasible to avoid hydrolysis or side reactions.
  • Protecting groups like tertbutyloxycarbonyl (Boc) are used to facilitate selective reactions on piperidine nitrogen atoms, later removed under acidic conditions.

Summary Table of Preparation Methods

Aspect Method/Condition Outcome/Remarks
Piperidine protection Boc protection using dimethyl dicarbonate in aqueous acetone High yield (91-93%), stable intermediate
Reductive amination Ammonia ethanol solution, titanium tetraisopropylate, NaBH4 Efficient conversion to amino piperidine (82% yield)
Coupling reaction Nicotinic acid derivative, triethylamine, reflux in toluene Formation of key intermediate (78% yield)
Salt formation Reaction with HCl in aqueous or mixed solvents Dihydrochloride salt, improved solubility and stability

Q & A

Basic: What are the optimal synthetic routes for 1-{4-[3-(Piperidin-1-yl)propoxy]benzoyl}-piperazine dihydrochloride, and how are intermediates purified?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the benzoyl-piperazine core. A common approach includes:

Alkylation : Reacting 4-hydroxybenzoylpiperazine with 3-(piperidin-1-yl)propyl bromide under reflux in polar aprotic solvents (e.g., acetonitrile) with a base like K₂CO₃ to form the ether linkage .

Salt Formation : Treating the free base with HCl in ethanol to precipitate the dihydrochloride salt.
Purification :

  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
  • Column Chromatography : For intermediates, silica gel with gradients of ethyl acetate/methanol (95:5) removes unreacted starting materials .

Basic: How is the compound characterized for structural confirmation, and what analytical techniques resolve ambiguities?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the benzoyl-piperazine scaffold, piperidine substitution, and propoxy linker. Aromatic protons (δ 6.8–7.4 ppm) and piperidine methylenes (δ 1.4–2.8 ppm) are diagnostic .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₉Cl₂N₃O₂: 422.17 g/mol).
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates .

Basic: What solvents and conditions are recommended for solubility testing, and how is stability assessed?

Methodological Answer:

  • Solubility Screening : Test in DMSO (stock solutions), ethanol, and water (pH-adjusted). Gravimetric analysis or UV-Vis spectrophotometry quantifies solubility. Piperazine derivatives often show moderate solubility in polar solvents (~10–50 mg/mL in DMSO) .
  • Stability :
    • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h; analyze via HPLC for degradation products.
    • Thermal Stability : Thermogravimetric analysis (TGA) up to 200°C identifies decomposition points .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in:
    • Piperidine Substituents : Replace piperidine with morpholine or pyrrolidine to assess steric/electronic effects.
    • Linker Length : Test propoxy vs. ethoxy or butoxy chains for conformational flexibility .
  • In Vitro Assays : Screen analogs against target receptors (e.g., GPCRs) using radioligand binding or functional assays (cAMP accumulation).
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to prioritize synthesis .

Advanced: How should researchers address contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Assay Validation : Ensure consistent protocols (e.g., cell lines, incubation times). For example, discrepancies in kinase inhibition may arise from ATP concentration differences.
  • Cross-Validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. scintillation proximity assays).
  • Meta-Analysis : Pool data from multiple studies using standardized normalization (e.g., % inhibition at 10 µM) to identify trends .

Advanced: What strategies mitigate hygroscopicity and improve formulation stability?

Methodological Answer:

  • Lyophilization : Convert the hydrochloride salt to a free base, then lyophilize with cryoprotectants (e.g., trehalose) for long-term storage.
  • Excipient Screening : Blend with microcrystalline cellulose or silica to reduce moisture uptake.
  • Packaging : Use desiccant-containing vials under nitrogen atmosphere to prevent hydrolysis .

Advanced: How are metabolic pathways and in vivo pharmacokinetics studied?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH; analyze metabolites via LC-MS/MS. Piperazine derivatives often undergo N-oxidation or dealkylation.
  • In Vivo PK : Administer intravenously/orally to rodents; collect plasma samples at intervals. Key parameters:
    • Half-life (t₁/₂) : Calculated using non-compartmental analysis (WinNonlin).
    • Bioavailability (F) : Compare AUC₀–∞ (IV vs. oral) .

Advanced: What analytical methods quantify trace impurities, and how are they controlled?

Methodological Answer:

  • HPLC-UV/ELS : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to detect:
    • Process-Related Impurities : Unreacted starting materials (e.g., residual piperidine).
    • Degradants : Hydrolysis products (e.g., free benzoyl acid).
  • Specifications : Set thresholds per ICH guidelines (e.g., ≤0.15% for any impurity) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[3-(Piperidin-1-yl)propoxy]benzoyl}-piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-{4-[3-(Piperidin-1-yl)propoxy]benzoyl}-piperazine dihydrochloride

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